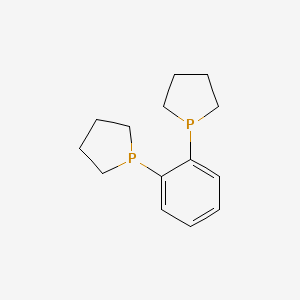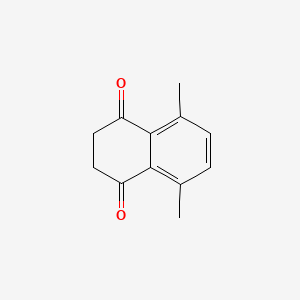![molecular formula C20H22N4O3 B12549534 Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- CAS No. 821783-82-8](/img/structure/B12549534.png)
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- is a complex organic compound characterized by its unique structure, which includes a pyrazine ring, a pyridine ring, and a trimethoxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- involves several steps. One common method includes the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . This method is efficient and yields the desired compound in good quantities. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- is unique due to its specific combination of functional groups and rings. Similar compounds include:
Pyrrolopyrazine derivatives: These compounds also contain pyrazine rings but differ in their additional functional groups and biological activities.
Pyridine derivatives: These compounds share the pyridine ring but may have different substituents, leading to varied chemical and biological properties.
In comparison, Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- stands out due to its trimethoxyphenyl group, which imparts unique chemical reactivity and biological activity.
Properties
CAS No. |
821783-82-8 |
|---|---|
Molecular Formula |
C20H22N4O3 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(2-pyridin-4-ylethyl)-5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine |
InChI |
InChI=1S/C20H22N4O3/c1-25-17-10-15(11-18(26-2)20(17)27-3)16-12-24-19(13-23-16)22-9-6-14-4-7-21-8-5-14/h4-5,7-8,10-13H,6,9H2,1-3H3,(H,22,24) |
InChI Key |
FUMUAJDSRAMUKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN=C(C=N2)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-(1,3-benzoxazol-2-yl)-4-fluorophenyl]methanone](/img/structure/B12549455.png)
![1-[(4-Ethylcyclohexyl)ethynyl]-4-methoxybenzene](/img/structure/B12549458.png)



![Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate](/img/structure/B12549494.png)
![2-[(2-Hydroxypentadecyl)sulfanyl]benzoic acid](/img/structure/B12549495.png)

![Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane](/img/structure/B12549498.png)
![3-Ethoxy-1-(prop-2-en-1-yl)-2-oxaspiro[4.4]nonane](/img/structure/B12549502.png)
![Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)-](/img/structure/B12549512.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline]](/img/structure/B12549513.png)
![4-benzyl-1-[(5-phenyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B12549515.png)

